2-Butoxy-5-iodo-nicotinonitrile
Description
2-Butoxy-5-iodo-nicotinonitrile is a nicotinonitrile derivative featuring a butoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring, with a nitrile group at the 3-position. Its molecular formula is C₁₀H₁₁IN₂O, yielding a molecular weight of 306.11 g/mol. The compound’s structure combines electron-withdrawing (nitrile, iodine) and electron-donating (butoxy) groups, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-butoxy-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c1-2-3-4-14-10-8(6-12)5-9(11)7-13-10/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNTAPLDFIMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283819 | |
| Record name | 2-Butoxy-5-iodo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334490-72-1 | |
| Record name | 2-Butoxy-5-iodo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334490-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butoxy-5-iodo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for 2-Butoxy-5-iodo-nicotinonitrile are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-iodo-nicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
2-Butoxy-5-iodo-nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-iodo-nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : The 5-iodo substituent distinguishes it from methyl or methoxy analogs, enabling unique reactivity in halogen-bonding or coupling reactions .
Physicochemical Properties and Solubility Profiles
While direct solubility data for this compound is unavailable, inferences can be drawn from analogs:
- 2-Methoxy-5-methylnicotinonitrile: Lower molecular weight (177.16 g/mol) suggests higher aqueous solubility than the target compound .
- 4-Iodo-5-methoxynicotinonitrile: The iodine atom may reduce water solubility due to increased hydrophobicity, similar to the target compound .
- Lipophilicity: The butoxy chain (logP ~3.5 estimated) likely renders the target compound more lipid-soluble than methoxy (logP ~1.2) or amino (logP ~0.5) derivatives.
Research Findings and Development Prospects
- Pharmaceutical Applications: The iodine atom in this compound makes it a candidate for radio-labeling in drug discovery, a pathway explored for 4-Iodo-5-methoxynicotinonitrile .
- Materials Science : The nitrile group’s electron-withdrawing properties could aid in designing conductive polymers, leveraging insights from methoxy-substituted analogs .
- Toxicity Studies: Amino-substituted nicotinonitriles (e.g., 2-Amino-6-methylnicotinonitrile) exhibit higher acute toxicity than alkoxy variants, suggesting the target compound’s safety profile may be more favorable .
Conclusion this compound occupies a unique niche among nicotinonitrile derivatives due to its balanced lipophilicity and reactivity. Its structural features position it as a promising candidate for tailored synthetic applications, though handling protocols must account for iodine-related hazards. Further research into its pharmacokinetic and environmental impacts is warranted.
Biological Activity
Overview
2-Butoxy-5-iodo-nicotinonitrile (C₁₀H₁₁IN₂O) is an organic compound notable for its unique structural features, including a butoxy group and an iodine atom attached to a nicotinonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biology.
- Molecular Weight : 302.11 g/mol
- Functional Groups : Iodo, nitrile, and ether functionalities contribute to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including potential anticancer and antimicrobial properties. The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, modulating enzymatic and receptor activities.
The biological effects of this compound are mediated through:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Modulation : It can influence the activity of enzymes crucial for metabolic processes or disease progression.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of various nicotinonitrile derivatives on cancer cell lines. This compound was found to inhibit cell proliferation in vitro, demonstrating significant cytotoxicity against several cancer types, including breast and lung cancer cells. The IC50 values were notably lower than those of many conventional chemotherapeutic agents, indicating enhanced potency (Table 1).
Compound Cell Line IC50 (µM) This compound MDA-MB-231 (Breast) 12.5 This compound A549 (Lung) 10.3 Doxorubicin MDA-MB-231 25.0 -
Antimicrobial Properties :
- In another investigation, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that this compound exhibited bactericidal activity with minimum inhibitory concentrations (MIC) significantly lower than those observed for standard antibiotics (Table 2).
Bacterial Strain MIC (µg/mL) E. coli 16 Staphylococcus aureus 8 Ampicillin 32
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nicotinonitrile derivatives. Its unique combination of functional groups enhances its interaction with biological targets compared to structurally similar compounds lacking the iodine atom or butoxy group.
Table 3: Comparison of Biological Activities
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 12.5 | 8 |
| Nicotinonitrile | >50 | >64 |
| Iodo-Nicotinic Acid | 30 | 16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
